molecular formula C7H5ClIN3 B6216903 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2742657-54-9

4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B6216903
CAS No.: 2742657-54-9
M. Wt: 293.5
InChI Key:
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Description

4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms at positions 4 and 7, respectively, and a methyl group at position 2 on the pyrazolo[1,5-a]pyrazine ring. It has a molecular formula of C7H5ClIN3 and a molecular weight of 293.49 g/mol .

Preparation Methods

The synthesis of 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine typically involves the following steps:

Chemical Reactions Analysis

4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acid derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Scientific Research Applications

4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of kinases or phosphatases, leading to alterations in signal transduction pathways. Additionally, the compound can bind to DNA or RNA, interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine involves the reaction of 4-chloro-2-methylpyrazolo[1,5-a]pyrazine with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "4-chloro-2-methylpyrazolo[1,5-a]pyrazine", "Iodine", "Oxidizing agent" ], "Reaction": [ "To a solution of 4-chloro-2-methylpyrazolo[1,5-a]pyrazine in a suitable solvent, add iodine and the oxidizing agent.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] }

CAS No.

2742657-54-9

Molecular Formula

C7H5ClIN3

Molecular Weight

293.5

Purity

95

Origin of Product

United States

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